molecular formula C11H21NO6S B12213358 Boc-3-(methylsulfonyl)-L-valine

Boc-3-(methylsulfonyl)-L-valine

Cat. No.: B12213358
M. Wt: 295.35 g/mol
InChI Key: JTRDKNXNHKGMAP-UHFFFAOYSA-N
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Description

Boc-3-(methylsulfonyl)-L-valine is a chemical compound that belongs to the family of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl group, and the L-valine amino acid. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(methylsulfonyl)-L-valine typically involves the protection of the amino group of L-valine with a Boc group, followed by the introduction of the methylsulfonyl group. One common method involves the reaction of Boc-L-valine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The use of automated systems for monitoring and controlling temperature, pH, and other parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boc-3-(methylsulfonyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The Boc group can be removed under reductive conditions to yield the free amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reductive agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Free amine (L-valine).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-3-(methylsulfonyl)-L-valine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-3-(methylsulfonyl)-L-valine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other sites. The methylsulfonyl group can participate in various chemical reactions, providing versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-valine: Similar structure but lacks the methylsulfonyl group.

    Methylsulfonyl-L-valine: Similar structure but lacks the Boc protecting group.

    Boc-3-(methylsulfonyl)-L-phenylalanine: Similar structure but with a phenylalanine residue instead of valine.

Uniqueness

Boc-3-(methylsulfonyl)-L-valine is unique due to the presence of both the Boc protecting group and the methylsulfonyl group. This combination provides enhanced stability and reactivity, making it a valuable compound in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H21NO6S

Molecular Weight

295.35 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylbutanoic acid

InChI

InChI=1S/C11H21NO6S/c1-10(2,3)18-9(15)12-7(8(13)14)11(4,5)19(6,16)17/h7H,1-6H3,(H,12,15)(H,13,14)

InChI Key

JTRDKNXNHKGMAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S(=O)(=O)C

Origin of Product

United States

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